

# Ethyl 5-Acenaphthoylformate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Ethyl 5-acenaphthoylformate

Cat. No.: B009255

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and spectral characterization of **Ethyl 5-acenaphthoylformate**. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and materials science.

## Physicochemical Properties

**Ethyl 5-acenaphthoylformate**, with the CAS Number 101110-21-8, is an organic compound that incorporates the acenaphthene moiety and an ethyl keto-ester functional group.<sup>[1][2][3]</sup> While specific experimental data for some physical properties are not readily available in public literature, the fundamental molecular attributes have been determined.

Table 1: Physicochemical Data for **Ethyl 5-Acenaphthoylformate**

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>14</sub> O <sub>3</sub>	[1][3]
Molecular Weight	254.28 g/mol	[1][3]
CAS Number	101110-21-8	[1][2][3]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

## Synthesis of Ethyl 5-Acenaphthoylformate

The primary method for the synthesis of **Ethyl 5-acenaphthoylformate** is the Friedel-Crafts acylation of acenaphthene with ethoxalyl chloride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl<sub>3</sub>).[1] The reaction selectively acylates the 5-position of the acenaphthene ring.[4]

## General Experimental Protocol

The following is a representative experimental protocol for the synthesis of **Ethyl 5-acenaphthoylformate** based on established principles of the Friedel-Crafts acylation reaction.

Materials:

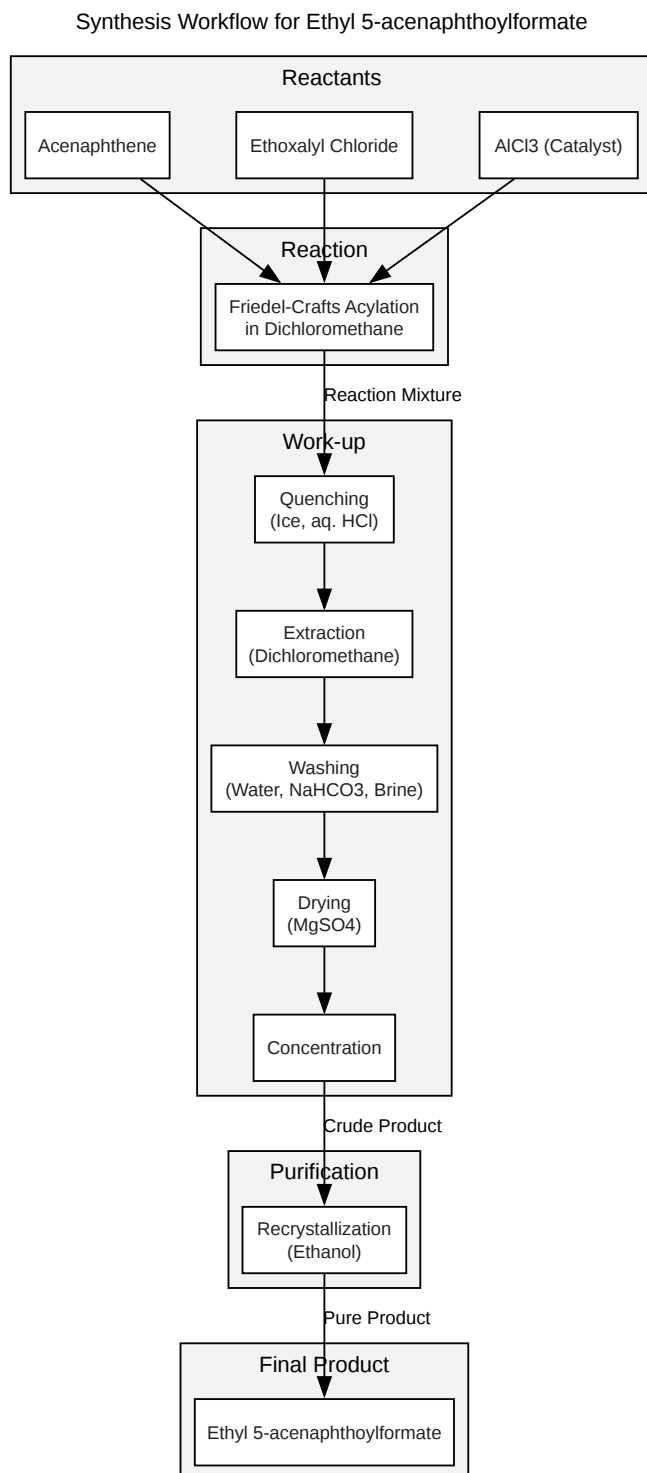
- Acenaphthene
- Ethoxalyl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (HCl), dilute solution
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ethanol (for recrystallization)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
- Cool the suspension to  $0^\circ\text{C}$  in an ice bath.
- Slowly add a solution of ethoxalyl chloride in anhydrous dichloromethane from the dropping funnel to the cooled suspension with vigorous stirring.
- After the addition is complete, add a solution of acenaphthene in anhydrous dichloromethane dropwise to the reaction mixture.
- Allow the reaction mixture to stir at  $0^\circ\text{C}$  for one hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure **Ethyl 5-acenaphthoylformate**.

## Synthesis Workflow Diagram



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Caption: A flowchart illustrating the synthesis of **Ethyl 5-acenaphthoylformate**.

## Spectral Data

Detailed experimental spectral data for **Ethyl 5-acenaphthoylformate** are not widely published. However, predicted spectral information can be valuable for characterization purposes.

Table 2: Predicted Mass Spectrometry Data for **Ethyl 5-acenaphthoylformate**

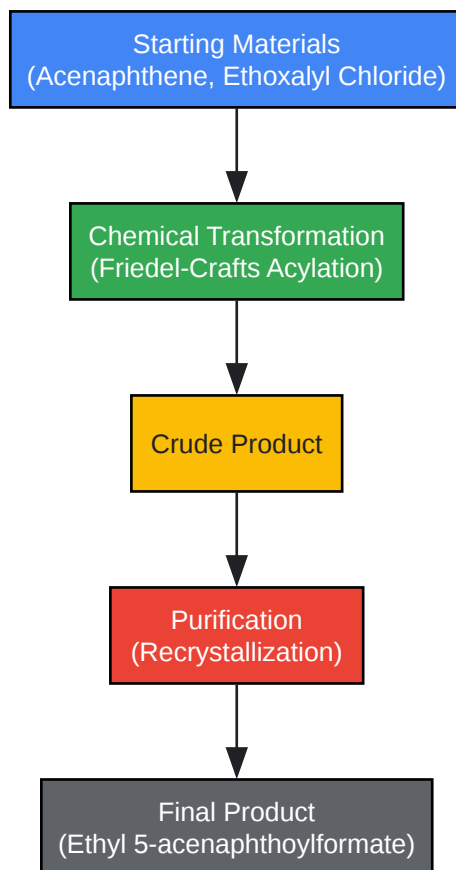
Ion	Formula	Calculated m/z
[M] <sup>+</sup>	C <sub>16</sub> H <sub>14</sub> O <sub>3</sub> <sup>+</sup>	254.0943
[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>	C <sub>14</sub> H <sub>9</sub> O <sub>2</sub> <sup>+</sup>	209.0603
[Acenaphthoyl] <sup>+</sup>	C <sub>13</sub> H <sub>9</sub> O <sup>+</sup>	181.0653
[Acenaphthene] <sup>+</sup>	C <sub>12</sub> H <sub>10</sub> <sup>+</sup>	154.0783

Note on Spectral Data: For definitive structural confirmation, it is essential to acquire experimental <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectra and compare them with theoretical values and data from analogous compounds.

## Logical Relationship Diagram

The synthesis of **Ethyl 5-acenaphthoylformate** is a logical progression from readily available starting materials to a more complex, functionalized molecule. This relationship can be visualized as follows:

## Logical Relationship in the Synthesis



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Caption: The logical progression from starting materials to the final product.

## Conclusion

**Ethyl 5-acenaphthoylformate** is a valuable chemical intermediate with potential applications in the synthesis of more complex molecules. This guide provides the currently available information on its physicochemical properties and a representative synthesis protocol. Further experimental investigation is required to fully characterize its physical properties and explore its potential applications in various scientific and industrial fields. Researchers are encouraged to use the information provided as a foundation for their work and to contribute to the body of knowledge on this compound.

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## References

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